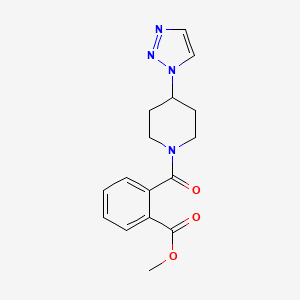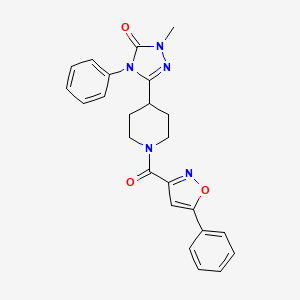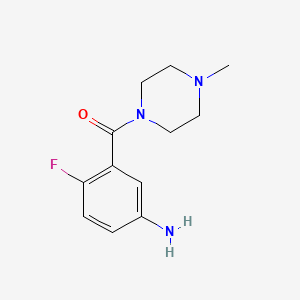
(5-Amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C12H16FN3O and its molecular weight is 237.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Triazole Analogues of Piperazine
Novel triazole analogues, including structures similar to "(5-Amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone," have been synthesized and evaluated for their antibacterial activity against several human pathogenic bacteria. Compounds with certain substitutions on the piperazine ring showed significant inhibition of bacterial growth, indicating potential for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Acetylcholinesterase Inhibitors
A series of arylisoxazole-phenylpiperazines designed and synthesized showed selective inhibition towards acetylcholinesterase (AChE), suggesting potential applications in treating diseases related to cholinergic dysfunction, such as Alzheimer's disease (Saeedi et al., 2019).
Structural and Theoretical Studies
Catalyst- and Solvent-Free Synthesis
An efficient approach for the synthesis of related compounds through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions was developed. Theoretical studies supported the synthesis process and offered insights into the structure-activity relationships of these compounds (Moreno-Fuquen et al., 2019).
Crystal Structure Analysis
The crystal structure and intermolecular interactions of related compounds have been analyzed, providing a basis for understanding their reactivity and potential applications in material science or medicinal chemistry (Quiroga et al., 2010).
Antifungal and Antitumor Activities
Antifungal Activity
Novel derivatives of "this compound" have shown promising effects on antifungal activity, highlighting the potential for developing new antifungal agents (Lv et al., 2013).
Antitumor Activity
Research into similar compounds has demonstrated distinct inhibition on the proliferation of various cancer cell lines, suggesting potential for application in cancer therapy (Tang & Fu, 2018).
Properties
IUPAC Name |
(5-amino-2-fluorophenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c1-15-4-6-16(7-5-15)12(17)10-8-9(14)2-3-11(10)13/h2-3,8H,4-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPYBBFCGSXMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
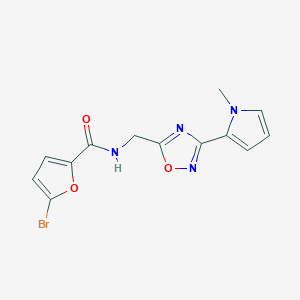
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2673515.png)

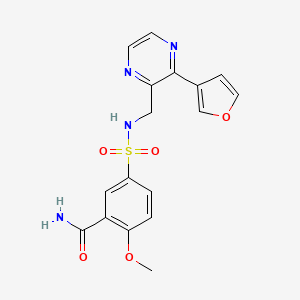
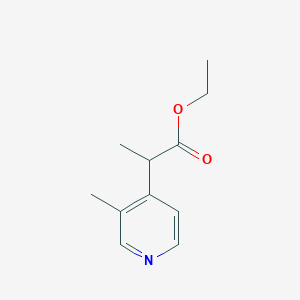
![4-(4-bromophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2673523.png)
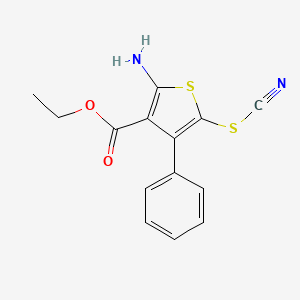
![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone](/img/structure/B2673526.png)
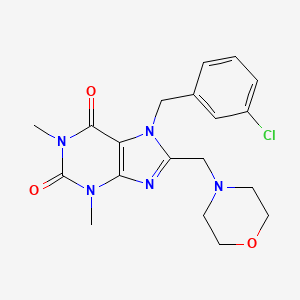


![2-{[2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl]amino}ethanol](/img/structure/B2673532.png)
